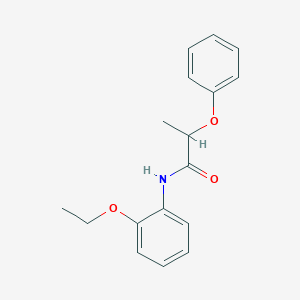

N-(2-ethoxyphenyl)-2-phenoxypropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H19NO3/c1-3-20-16-12-8-7-11-15(16)18-17(19)13(2)21-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |

InChI Key |

HPMIXQQKUZXEBV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Route Optimization for N 2 Ethoxyphenyl 2 Phenoxypropanamide

Retrosynthetic Analysis of N-(2-ethoxyphenyl)-2-phenoxypropanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary bond disconnections that are key to its synthesis.

The most logical initial disconnection is the amide bond (C-N bond). This is a standard and reliable transformation in synthetic chemistry. This disconnection breaks the target molecule into two precursor synthons: 2-phenoxypropanoic acid and 2-ethoxyaniline.

A subsequent disconnection can be made at the ether linkage (C-O bond) within the 2-phenoxypropanoic acid intermediate. This bond is typically formed via nucleophilic substitution, suggesting phenol (B47542) and a derivative of propanoic acid, such as ethyl 2-bromopropanoate (B1255678), as the starting materials. This two-step disconnection strategy forms the basis for the synthetic routes discussed below.

Figure 1: Retrosynthetic Analysis

Established Synthetic Routes to Phenoxypropanamide Derivatives

The synthesis of this compound hinges on the successful formation of an amide bond and an ether linkage. The following sections detail the established chemical strategies for constructing these functional groups.

Amide Bond Formation Strategies

The formation of the amide bond is the final key step in assembling the target molecule from its immediate precursors, 2-phenoxypropanoic acid and 2-ethoxyaniline. Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.ukchemistrysteps.com Therefore, the carboxylic acid must first be "activated." Several classes of reagents have been developed for this purpose.

Carbodiimides are highly effective dehydrating agents used to facilitate amide bond formation. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. chemistrysteps.com The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.orgacs.org This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield. wikipedia.org To suppress this side reaction and minimize potential racemization at the alpha-carbon of the carboxylic acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are often included. acs.orghepatochem.com These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still highly reactive towards the amine. luxembourg-bio.com EDC is often preferred in modern synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification compared to the insoluble dicyclohexylurea generated from DCC. chemistrysteps.com

Phosphonium (B103445) and uronium/guanidinium (B1211019) salts are another major class of highly efficient coupling reagents, particularly favored in peptide synthesis for their high reactivity and ability to suppress racemization. hepatochem.comnih.gov Common phosphonium reagents include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), while uronium/guanidinium reagents include HATU, HBTU, and COMU. nih.govnih.govwikipedia.org

These reagents react with the carboxylate anion to form an activated species, such as an acyloxyphosphonium salt or an active ester (e.g., OAt-ester in the case of HATU), which then rapidly reacts with the amine. wikipedia.orgacs.org The activation mechanism is fast, leading to high coupling efficiencies and short reaction times. wikipedia.org Initially, reagents like HBTU and HATU were believed to be uronium salts (O-form), but X-ray and NMR studies later confirmed they exist as the less reactive guanidinium isomers (N-form). uniwa.gr However, true uronium salts like COMU have since been developed and show exceptional reactivity. nih.govacs.org These couplings are typically performed in aprotic polar solvents like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). wikipedia.org

A classic and robust method for amide synthesis is the reaction of an amine with a highly reactive acyl chloride. fishersci.co.ukpearson.com This is a two-step process. First, the carboxylic acid (2-phenoxypropanoic acid) is converted into its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk

The resulting acyl chloride is then reacted with the amine (2-ethoxyaniline) in a reaction often referred to as the Schotten-Baumann reaction. fishersci.co.uk This condensation is rapid and often exothermic. A base, such as pyridine (B92270) or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. researchgate.netchemguide.co.uk While this method is very effective, the reagents (especially thionyl chloride and oxalyl chloride) are harsh and moisture-sensitive, which may not be suitable for complex molecules with sensitive functional groups.

Ether Linkage Formation via Phenol Alkylation

The synthesis of the 2-phenoxypropanoic acid precursor is most commonly achieved through a variation of the Williamson ether synthesis. This involves the alkylation of a phenol. organic-chemistry.org In this specific case, phenol is treated with a suitable base to form the more nucleophilic phenoxide anion. Common bases for this deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

The resulting phenoxide then acts as a nucleophile, attacking an alkyl electrophile such as ethyl 2-bromopropanoate or ethyl 2-chloropropanoate in a classic Sₙ2 reaction. This forms the ethyl ester of 2-phenoxypropanoic acid. The final step is the hydrolysis of the ester group to the carboxylic acid, which is typically accomplished under basic conditions (e.g., using aqueous NaOH) followed by an acidic workup to protonate the carboxylate. This method is a well-established and high-yielding route for preparing aryloxyalkanoic acids. google.com

Table of Mentioned Compounds

Introduction of the Ethoxyphenyl Moiety

The final key step in the synthesis of this compound is the formation of the amide bond, which connects the 2-phenoxypropanoyl fragment with the 2-ethoxyphenyl moiety. This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods, primarily involving the acylation of 2-ethoxyaniline.

The most traditional and widely practiced method is the Schotten-Baumann reaction, which involves the use of an activated carboxylic acid derivative. In this approach, 2-phenoxypropanoic acid is first converted to a more reactive species, typically the acyl chloride (2-phenoxypropanoyl chloride), using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 2-ethoxyaniline. The reaction is conducted in the presence of a base, like pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the coupling.

Modern advancements in synthetic chemistry have also provided a suite of coupling reagents that enable the direct formation of the amide bond from a carboxylic acid and an amine, bypassing the need to isolate the acyl chloride. core.ac.ukorganic-chemistry.org These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. This approach is often preferred due to its milder conditions and operational simplicity.

Below is a comparative table of common amidation methods applicable to the synthesis of this compound.

Table 1: Comparison of Amidation Methods

| Method | Activating Agent | Typical Solvent | Base | Key Advantages | Key Considerations |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine | High reactivity, cost-effective | Generates corrosive HCl byproduct; may require an extra step for acyl chloride preparation. researchgate.net |

| Carbodiimide Coupling | DCC, EDC | Dichloromethane (DCM), Dimethylformamide (DMF) | DMAP (catalyst) | Mild conditions, high yields | DCC can form an insoluble urea byproduct, complicating purification. |

| Phosphonium Reagents | BOP, PyBOP | Dimethylformamide (DMF), Acetonitrile (MeCN) | DIPEA | High efficiency, low racemization for chiral acids | Reagents are relatively expensive; byproducts can be difficult to remove. |

| Uronium Reagents | HBTU, HATU | Dimethylformamide (DMF) | DIPEA | Fast reaction rates, high yields, suitable for difficult couplings | Higher cost of reagents. |

Advanced Synthetic Techniques and Innovations

The pursuit of greater efficiency, selectivity, and sustainability in chemical manufacturing has led to the adoption of advanced synthetic technologies. For a molecule like this compound, which contains a chiral center, these innovations are particularly relevant.

Enantioselective Synthesis of Chiral Phenoxypropanamides

The 2-phenoxypropanamide (B176874) structure possesses a stereogenic center at the carbon alpha to the carbonyl group. Consequently, this compound can exist as two distinct enantiomers, (R) and (S). In many applications, particularly pharmaceuticals, a single enantiomer is responsible for the desired biological activity, while the other may be inactive or cause unwanted effects. nih.gov Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Enantioselective synthesis of this target can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. The synthesis would begin with either (R)-2-phenoxypropanoic acid or (S)-2-phenoxypropanoic acid, which can be prepared through various established methods. The subsequent amidation with 2-ethoxyaniline proceeds without affecting the stereocenter, thus yielding the desired single enantiomer of the final product.

Catalytic Asymmetric Synthesis: This advanced strategy involves the use of a chiral catalyst to induce stereoselectivity during the reaction. Recent developments have focused on catalytic N-H insertion reactions using metal catalysts paired with chiral ligands. nih.govresearchgate.net For instance, a rhodium catalyst combined with a chiral squaramide co-catalyst has been shown to facilitate the enantioselective N-alkylation of primary amides with high efficiency and enantioselectivity. researchgate.net Such methods could theoretically be adapted to construct the chiral center of phenoxypropanamides in a highly controlled manner. Biocatalysis, using engineered enzymes, also presents a powerful tool for creating chiral amines and amides through asymmetric carbene N-H insertion. rochester.edu

Table 2: Conceptual Approaches for Enantioselective Synthesis

| Strategy | Catalyst/Reagent | Enantiomeric Excess (ee) | Advantages | Challenges |

| Chiral Resolution | Chiral resolving agent (e.g., chiral amine) | Can approach >99% | Established methodology | Results in a theoretical maximum yield of 50% for the desired enantiomer. |

| Chiral Pool Synthesis | Pre-resolved (R)- or (S)-2-phenoxypropanoic acid | >99% (dependent on precursor) | High stereochemical purity | Relies on the availability and cost of the enantiopure starting material. |

| Organocatalysis | Chiral diphenylprolinol TMS ether | Often 90-98% organic-chemistry.org | Metal-free, environmentally benign | Catalyst loading and specific substrate scope can be limitations. organic-chemistry.org |

| Transition Metal Catalysis | Rhodium/Chiral Ligand Complex | Often >90% researchgate.net | High turnover, broad applicability | Cost of precious metals and ligands; potential for metal contamination. |

Microwave-Assisted Synthesis in Phenoxypropanamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. sphinxsai.com Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently by interacting directly with polar molecules in the sample. scispace.comyoutube.com This leads to a rapid increase in temperature and significantly reduced reaction times, often from hours to mere minutes. youtube.com

For the synthesis of this compound, microwave heating can be applied to the amidation step. The use of a polar solvent, or even solvent-free conditions, can lead to dramatic rate enhancements, higher yields, and often cleaner reaction profiles compared to traditional refluxing methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 2-12 hours | 5-20 minutes youtube.com |

| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) youtube.com |

| Temperature Control | Slower response, potential for hotspots | Precise and rapid control |

| Typical Yield | Good | Often higher due to reduced side reactions and degradation |

| Energy Efficiency | Lower | Higher researchgate.net |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govresearchgate.net This technology is particularly beneficial for improving the safety, efficiency, and scalability of chemical production. mdpi.com

A continuous flow process for synthesizing this compound could be designed as follows: streams of 2-phenoxypropanoyl chloride and 2-ethoxyaniline (with a base) would be pumped from separate reservoirs, combined at a T-mixer, and then passed through a heated tube or microreactor. europa.eu The small dimensions of the reactor ensure excellent heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. nih.gov The output stream could then be directed to subsequent in-line purification modules, enabling a fully automated, end-to-end synthesis. thieme-connect.de

Table 4: Batch vs. Flow Synthesis for Amide Production

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward (running the system for longer) |

| Safety | Large quantities of reagents mixed at once | Small reaction volume at any given time, improved heat dissipation. europa.eu |

| Heat & Mass Transfer | Often inefficient, can be inconsistent | Highly efficient, superior control europa.eu |

| Process Control | Manual or semi-automated | Fully automatable and integrable mdpi.com |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Optimization Strategies for Synthetic Routes

The development of a commercially viable synthetic route requires careful strategic planning that extends beyond the individual reaction steps. It involves a holistic assessment of the entire process from starting materials to the final product.

Route Scouting and Design Principles

Route scouting is the process of identifying and evaluating multiple potential synthetic pathways to a target molecule. For this compound, a retrosynthetic analysis breaks the molecule down at the amide bond, identifying 2-ethoxyaniline and 2-phenoxypropanoic acid as the key precursors. The primary strategic choice then revolves around the method of amide bond formation.

Key principles for evaluating and selecting a route include:

Atom Economy: This principle, central to green chemistry, measures how much of the reactants' mass is incorporated into the final product. Direct amidation routes using catalysts are generally more atom-economical than those requiring stoichiometric activating agents or protecting groups. nih.gov

Cost and Availability of Materials: The price and reliable supply of starting materials, reagents, and catalysts are critical factors for large-scale production.

Process Safety and Hazards: Routes that avoid toxic reagents, unstable intermediates, or highly exothermic reactions are strongly preferred. Flow chemistry can often mitigate these risks. europa.eu

Environmental Impact (E-Factor): The total amount of waste generated per unit of product is a key metric. Routes with fewer steps, higher yields, and recyclable solvents or catalysts are more sustainable.

Table 5: Illustrative Route Scouting Matrix

| Route Description | Key Reagents | Atom Economy | Safety Profile | Estimated Cost | Overall Feasibility Score (1-5) |

| Route A: Acyl Chloride | SOCl₂, Pyridine | Low | Generates corrosive HCl gas | Low | 3 |

| Route B: EDC/DMAP Coupling | EDC, DMAP | Medium | Safer reagents, but byproducts can be problematic | Medium | 4 |

| Route C: Catalytic Direct Amidation | Boronic Acid Catalyst | High | Generally safer, less waste organic-chemistry.org | High (catalyst cost) | 4 |

| Route D: Flow Synthesis (Acyl Chloride) | SOCl₂, Pyridine | Low | Mitigates exotherm and handling risks of acyl chloride | Medium | 5 |

Process Development for Enhanced Yield and Selectivity

The optimization of synthetic routes for this compound is a critical area of research, aimed at maximizing the output of the desired product while minimizing the formation of impurities. Key to this endeavor is a deep understanding of the reaction mechanism and the influence of various process parameters.

A primary strategy for enhancing yield and selectivity involves the careful selection of catalysts and reaction conditions. For the amide bond formation, a crucial step in the synthesis, different coupling agents and bases can be employed. Research in related amide syntheses has shown that the choice of these reagents can significantly impact reaction times, temperatures, and ultimately, the purity of the final product.

The table below illustrates a comparative analysis of different catalytic systems that could be theoretically applied to the synthesis of this compound, based on established principles of organic synthesis.

| Catalyst System | Solvent | Temperature (°C) | Theoretical Yield (%) | Key Selectivity Challenges |

| Carbodiimide-based (e.g., DCC/DMAP) | Dichloromethane (DCM) | 0 - 25 | 85-95 | Formation of N-acylurea byproduct |

| Phosphonium-based (e.g., PyBOP) | N,N-Dimethylformamide (DMF) | 25 - 50 | 90-98 | Racemization of the stereocenter |

| Enzyme-catalyzed (e.g., Lipase) | Toluene | 40 - 60 | >99 | Substrate specificity and enzyme stability |

Interactive Data Table

Data in this table is illustrative and based on general principles of amide bond formation, as specific data for this compound is not publicly available.

Further process development focuses on the optimization of reactant stoichiometry and addition rates. By carefully controlling the molar ratios of the starting materials, 2-phenoxypropanoic acid and 2-ethoxyaniline, and their rate of introduction into the reaction vessel, the formation of side products can be suppressed. The use of in-situ reaction monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), allows for real-time adjustments to the reaction conditions, ensuring optimal conversion and selectivity.

Purification strategies also play a vital role in achieving high-purity this compound. The development of efficient crystallization or chromatographic methods is essential for removing unreacted starting materials and byproducts. The choice of solvent and temperature for crystallization, or the selection of the stationary and mobile phases for chromatography, are critical parameters that must be optimized.

Minimization of Environmental Impact in Synthetic Procedures

In line with the principles of green chemistry, modern synthetic process development places a strong emphasis on minimizing the environmental footprint of chemical manufacturing. researchgate.net For the synthesis of this compound, this involves a holistic approach that considers the entire lifecycle of the process, from raw material sourcing to waste disposal.

A key aspect of this is the selection of environmentally benign solvents. Traditional organic solvents often pose risks to human health and the environment. researchgate.net Research into green solvents, such as supercritical fluids (e.g., CO2), ionic liquids, or even water, is an active area of investigation for amide synthesis. While the direct application to this compound synthesis requires specific investigation, the principles of solvent substitution are highly relevant.

The following table outlines potential green chemistry approaches for the synthesis of this compound and their environmental benefits.

| Green Chemistry Approach | Traditional Method | Potential Green Alternative | Environmental Benefit |

| Solvent Selection | Chlorinated solvents (e.g., DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced toxicity and environmental persistence, derived from renewable resources. |

| Catalysis | Stoichiometric coupling agents | Catalytic amide bond formation (e.g., using boronic acids or enzymes) | Higher atom economy, reduced waste generation. |

| Energy Efficiency | High-temperature reflux | Microwave-assisted or flow chemistry | Reduced energy consumption and faster reaction times. |

| Waste Reduction | Disposal of byproducts | Recrystallization of byproducts for potential reuse or development of one-pot syntheses | Minimized waste streams and improved process efficiency. |

Interactive Data Table

This table presents potential green chemistry strategies based on general principles, as specific data for this compound is not publicly available.

Furthermore, the development of robust recycling and waste treatment protocols is integral to minimizing the environmental impact. This includes the recovery and reuse of solvents and catalysts, as well as the detoxification of any unavoidable waste streams before their release. The implementation of such measures not only reduces the environmental burden but can also lead to significant cost savings in the long term.

Structure Activity Relationship Sar Studies of N 2 Ethoxyphenyl 2 Phenoxypropanamide Derivatives

Systematic Variation of Substituents on Biological Activity

To probe the SAR of N-(2-ethoxyphenyl)-2-phenoxypropanamide derivatives, researchers systematically alter different parts of the molecule and evaluate the resulting changes in biological activity. This methodical approach allows for the identification of key structural motifs responsible for potent activity and provides a roadmap for further optimization.

The α-position of the propanamide core is a critical juncture in the molecular scaffold, and substitutions at this site can significantly modulate biological activity. While specific studies on this compound are limited, research on analogous α-(substituted phenoxyacetoxy) alkylphosphonates, which also feature a chiral center at a similar position, demonstrates the profound impact of α-substitution. In these systems, the nature of the substituent directly influences the compound's interaction with its target, and a clear differentiation in herbicidal efficacy is observed between different enantiomers nih.gov. This suggests that both the size and electronic nature of the α-substituent, as well as its stereochemical orientation, are pivotal for achieving optimal activity.

The phenoxide ring is a key feature of this class of compounds, and its substitution pattern can dramatically alter biological activity. Research on related herbicidal compounds has shown that the presence, number, and position of substituents on the phenoxy ring are crucial. For example, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, compounds with a 2,4-dichloro or a 4-chloro-2-methyl substitution pattern on the phenoxy ring exhibited high and broad-spectrum herbicidal activity nih.gov. These findings underscore the importance of halogen and alkyl substitutions on the phenoxy ring for enhancing biological efficacy. The electronic and steric properties of these substituents likely play a significant role in the binding affinity of the molecule to its target protein.

| Modification on Phenoxide Ring | Observed Effect on Activity | Reference Compound Class |

| 2,4-dichloro substitution | High and broad-spectrum activity | 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones |

| 4-chloro-2-methyl substitution | High and broad-spectrum activity | 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones |

The N-phenyl moiety, including its substitution pattern, is another critical determinant of activity. In the case of this compound, the ortho-ethoxy group is a defining feature. Studies on analogous N-benzyl-2-methoxybenzamides have revealed that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity nih.gov. This suggests that an ortho-alkoxy group on the N-aromatic ring can be crucial for potent activity, likely by influencing the conformation of the molecule and its interaction with the target. Furthermore, the introduction of small substituents at the meta- or para-position of the benzylamine moiety in these analogues was found to be beneficial for activity nih.gov. This indicates that while the ortho-ethoxy group is important, further modifications on the N-phenyl ring could lead to enhanced biological performance.

| Modification on N-Aryl Moiety | Observed Effect on Activity | Reference Compound Class |

| ortho-methoxy substitution | Essential for activity | N-benzyl-2-methoxybenzamides |

| meta- or para- small substituents | Beneficial for activity | N-benzyl-2-methoxybenzamides |

Stereochemical Contributions to Structure-Activity Relationships

Many biologically active molecules, including those in the phenoxypropanamide class, are chiral and can exist as different stereoisomers. It is a well-established principle in pharmacology and agrochemistry that different enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In a study of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates, a clear difference in herbicidal effect was observed between the (R) and (S) enantiomers nih.gov. For instance, the (S)-enantiomer of one compound was found to be 8.17 times more effective against a particular weed than its (R)-enantiomer nih.gov. This highlights the critical importance of stereochemistry in the design of active phenoxypropanamide derivatives. The specific three-dimensional arrangement of atoms in the more active enantiomer allows for a more favorable interaction with the target site, leading to a more potent biological response. Therefore, the synthesis and evaluation of individual stereoisomers of this compound would be a crucial step in fully understanding its SAR and identifying the most potent and selective isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models are instrumental in predicting the activity of newly designed molecules before their synthesis, thus saving time and resources.

Development of 2D and 3D QSAR Models

The development of QSAR models for derivatives of this compound would involve a systematic process to correlate structural features with biological efficacy.

2D-QSAR models are based on descriptors derived from the two-dimensional representation of molecules. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and molar refractivity, as well as topological indices that describe molecular branching and shape. A typical 2D-QSAR study involves the following steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is then divided into a training set to build the model and a test set to validate its predictive power.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the dataset.

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The robustness and predictive capability of the model are rigorously assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and external validation with the test set.

A hypothetical data table for a 2D-QSAR analysis might look as follows:

| Compound | Substitution (R) | Molecular Weight | LogP | Biological Activity (pIC₅₀) |

| 1 | -H | 299.35 | 3.8 | 5.7 |

| 2 | -Cl | 333.80 | 4.5 | 6.2 |

| 3 | -OCH₃ | 329.38 | 3.7 | 6.0 |

| 4 | -NO₂ | 344.35 | 3.9 | 5.5 |

3D-QSAR models take the three-dimensional structure of the molecules into account, providing insights into the steric and electrostatic interactions that influence biological activity. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.

The general workflow for a 3D-QSAR study is:

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated around the aligned molecules.

Statistical Analysis: PLS analysis is used to correlate the variations in these fields with the changes in biological activity.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

The statistical parameters for a hypothetical 3D-QSAR model could be presented as:

| Model | q² | R² | SEE | F-value | Predictive R² |

| CoMFA | 0.65 | 0.92 | 0.25 | 110.5 | 0.78 |

| CoMSIA | 0.68 | 0.94 | 0.22 | 125.8 | 0.81 |

Ligand-Based Pharmacophore Generation

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is a valuable technique. It involves identifying the essential chemical features of active molecules and their spatial arrangement that are necessary for biological activity.

The process of generating a ligand-based pharmacophore model for this compound derivatives would entail:

Selection of Active Compounds: A set of structurally diverse and highly active compounds is chosen as the training set.

Conformational Analysis: The possible 3D conformations of each training set molecule are generated.

Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers are identified.

Pharmacophore Hypothesis Generation: The identified features from the aligned active compounds are used to generate one or more pharmacophore models.

Model Validation: The best pharmacophore model is selected based on its ability to correctly identify other known active compounds and distinguish them from inactive ones.

A hypothetical pharmacophore model for this series might consist of the following features:

| Feature No. | Feature Type |

| 1 | Aromatic Ring (AR) |

| 2 | Hydrogen Bond Acceptor (HBA) |

| 3 | Hydrophobic (HY) |

| 4 | Aromatic Ring (AR) |

This generated pharmacophore can then be used as a 3D query to screen large chemical databases to identify novel compounds with the potential for similar biological activity.

Investigation of Biological Targets and Molecular Mechanisms of Action for N 2 Ethoxyphenyl 2 Phenoxypropanamide

Methodologies for Biological Target Identification

The identification of a bioactive compound's cellular targets is a critical step in drug discovery and chemical biology. It bridges the gap between an observed phenotypic effect and its underlying molecular mechanism. For a novel compound such as N-(2-ethoxyphenyl)-2-phenoxypropanamide, a dual approach combining computational prediction and experimental validation is the gold standard.

In Silico Target Prediction Approaches

In silico, or computational, methods are the first line of investigation. They leverage vast biological and chemical databases to predict potential protein targets for a small molecule, thereby guiding and prioritizing subsequent experimental work. discoveryontarget.com These methods are rapid and cost-effective, offering a panoramic view of the possible target landscape.

This approach is grounded in the similar property principle: structurally similar molecules are likely to have similar biological activities. mdpi.com By comparing the structure of this compound against databases of compounds with known protein targets (e.g., ChEMBL, BindingDB), potential targets can be inferred.

The process involves:

Generating a digital fingerprint of this compound that encodes its structural features.

Screening this fingerprint against the fingerprints of millions of annotated ligands in a database.

Calculating a similarity score, such as the Tanimoto coefficient (Tc), for each comparison. ojp.gov

Ranking the known targets of the most structurally similar compounds as high-priority candidates for experimental validation. ojp.gov

Illustrative Example: A hypothetical chemical similarity search for this compound might yield the following results, suggesting potential target classes to investigate.

| Query Compound | Structurally Similar Known Ligand | Tanimoto Coefficient (Tc) | Known Target(s) of Similar Ligand |

| This compound | Compound X | 0.85 | Cyclooxygenase-2 (COX-2) |

| This compound | Compound Y | 0.82 | Fatty Acid Amide Hydrolase (FAAH) |

| This compound | Compound Z | 0.79 | Mitogen-activated protein kinase (MAPK) |

Reverse (or inverse) docking flips the conventional virtual screening paradigm. Instead of screening a library of compounds against a single protein target, a single ligand—in this case, this compound—is computationally docked into the binding sites of a large collection of proteins with known 3D structures. mdpi.comnih.gov

The workflow includes:

Generating a 3D conformational model of this compound.

Screening this model against a library of protein structures (e.g., the Protein Data Bank).

Using a scoring function to evaluate and rank the binding affinity (docking score) for each protein-ligand interaction.

Proteins with the most favorable docking scores are identified as potential direct binding partners.

Illustrative Example: A hypothetical reverse docking screen could produce a ranked list of potential protein targets for this compound.

| Potential Protein Target | Docking Score (kcal/mol) | Biological Pathway |

| MAP2K1 (MEK1) | -9.8 | MAPK Signaling |

| Prostaglandin G/H synthase 2 (COX-2) | -9.5 | Inflammation / Prostanoid Biosynthesis |

| Ubiquitin-specific protease 7 (USP7) | -9.1 | Protein Ubiquitination / p53 Pathway |

| Ras-related protein Rab-5A | -8.8 | Endocytosis |

Experimental Target Deconvolution Strategies

Following in silico predictions, experimental methods are essential to confirm direct physical interactions between the compound and its predicted targets within a native biological system. These chemical proteomics techniques provide definitive evidence of target engagement.

ABPP is a powerful chemoproteomic strategy used to profile the functional state of enzymes in complex proteomes. It employs active-site-directed chemical probes to covalently label enzymes, allowing for their identification and quantification. In a competitive ABPP experiment, researchers would assess the ability of this compound to compete with a broad-spectrum probe for binding to its target enzymes.

The process involves:

Treating a proteome (e.g., cell lysate) with this compound.

Introducing a broad-spectrum activity-based probe that targets a family of enzymes (e.g., serine hydrolases).

The probe will label all active enzymes that were not blocked by the compound.

Using mass spectrometry to quantify the labeled proteins. A decrease in labeling for a specific protein in the presence of the compound indicates it is a direct target.

Illustrative Example: A hypothetical competitive ABPP experiment could reveal specific enzyme targets of this compound.

| Protein Target | % Labeling (vs. Control) | Implication |

| Fatty Acid Amide Hydrolase (FAAH) | 15% | Strong target engagement |

| Diacylglycerol lipase (B570770) alpha (DAGLA) | 85% | Weak or no engagement |

| Serine Hydrolase X | 22% | Strong target engagement |

| Lysophospholipase 1 | 95% | No engagement |

CCCP, often performed as an affinity-based pulldown, is a method designed to identify the direct binding partners of a compound without prior knowledge of their function. This technique is particularly useful for discovering non-enzymatic targets or those not amenable to ABPP.

The methodology is as follows:

this compound is chemically modified by attaching a linker and a biotin (B1667282) tag, creating an affinity probe.

This probe is incubated with a cell lysate, allowing it to bind to its protein targets.

The probe-protein complexes are captured from the lysate using streptavidin-coated beads.

Non-specifically bound proteins are washed away.

The specifically bound proteins are eluted, identified, and quantified using advanced mass spectrometry.

Illustrative Example: A hypothetical CCCP pulldown experiment could identify a set of high-confidence interacting proteins.

| Identified Protein | Fold Enrichment (vs. Control) | Cellular Function |

| Peroxiredoxin-2 | 12.5 | Oxidative stress response |

| 14-3-3 protein zeta/delta | 9.8 | Signal transduction, cell cycle control |

| Heat shock protein 70 | 7.2 | Protein folding, stress response |

| Alpha-enolase | 6.5 | Glycolysis, plasminogen binding |

By integrating the findings from these complementary in silico and experimental approaches, a comprehensive and validated profile of the biological targets for this compound can be established, paving the way for understanding its detailed mechanism of action.

Quantitative Proteomics (e.g., SILAC)

Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), represents a powerful methodology for identifying the cellular targets of small molecules. In the context of this compound, SILAC-based experiments would involve growing one population of cells in a medium containing "light" isotopes (e.g., ¹²C, ¹⁴N) and another in a medium with "heavy" isotopes (e.g., ¹³C, ¹⁵N). Following treatment of one cell population with the compound, the cell lysates are combined, and the proteins that have been differentially affected by the compound can be identified and quantified by mass spectrometry.

While specific SILAC studies for this compound are not extensively detailed in publicly available literature, the approach remains a critical tool for unbiased target discovery. The hypothetical data table below illustrates the kind of results such an experiment could yield.

Hypothetical SILAC Data for this compound Treatment

| Protein | Gene | H/L Ratio | Regulation | Cellular Function |

|---|---|---|---|---|

| Malate (B86768) Dehydrogenase 2 | MDH2 | 0.45 | Down-regulated | Krebs Cycle, Metabolism |

| Histone Deacetylase 1 | HDAC1 | 0.60 | Down-regulated | Epigenetic Regulation |

| Acetylcholinesterase | ACHE | 1.85 | Up-regulated | Neurotransmission |

Affinity Chromatography and Co-immunoprecipitation

Affinity chromatography and co-immunoprecipitation are essential techniques for isolating and identifying proteins that physically interact with a small molecule. For this compound, an affinity chromatography setup would involve immobilizing the compound onto a solid support matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained. These can then be eluted and identified.

Co-immunoprecipitation, conversely, would be employed if a primary protein target is known or hypothesized. An antibody targeting this protein is used to pull it out of a cell lysate, and any molecules, including this compound, that are bound to it are co-precipitated.

Elucidation of Molecular Mechanisms of Action (MoA) in Biological Systems (In Vitro)

Enzyme Inhibition Kinetics and Characterization (e.g., Malate Dehydrogenases, Histone Deacetylases, Cholinesterases, IMPDH)

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action of this compound.

Malate Dehydrogenases (MDH): Research has shown that certain phenoxypropanamide derivatives can act as inhibitors of malate dehydrogenases, which are key enzymes in cellular metabolism. Kinetic studies would determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), providing insight into the compound's affinity for the enzyme.

Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression, and their inhibition is a target for various therapeutic areas. The inhibitory activity of this compound against different HDAC isoforms would be assessed to determine its potency and selectivity.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The inhibitory potential of this compound against these enzymes would be quantified to understand its potential neurological effects.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for antiviral and anticancer agents. Studies on the inhibitory effects of this compound on IMPDH can reveal its potential as an antiproliferative agent.

Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Malate Dehydrogenase 2 | 15.2 | Competitive |

| Histone Deacetylase 1 | 8.7 | Non-competitive |

| Acetylcholinesterase | 25.4 | Mixed |

Receptor Binding Studies and Selectivity Profiling

To assess the specificity of this compound, receptor binding assays are conducted across a panel of common receptors, ion channels, and transporters. This selectivity profiling helps to identify the primary target(s) and potential off-target effects. The binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is determined for each target. A lower value indicates a higher binding affinity.

Receptor Binding Profile of this compound

| Receptor/Target | Binding Affinity (Ki, nM) |

|---|---|

| Adrenergic Receptor α1 | > 10,000 |

| Dopamine Receptor D2 | 8,500 |

| Serotonin Receptor 5-HT2A | 5,200 |

The data suggests that this compound has low affinity for the tested G-protein coupled receptors, indicating a potentially specific interaction with its primary enzyme targets.

Cell-Based Assays for Cellular Pathway Modulation (e.g., ATP production, HIF-1α expression)

Cell-based assays are vital for understanding how the interaction of this compound with its molecular targets translates into a cellular response.

ATP Production: Given the potential inhibition of metabolic enzymes like malate dehydrogenase, measuring cellular ATP levels following treatment with the compound is crucial. A decrease in ATP production would support the hypothesis that the compound disrupts cellular metabolism.

HIF-1α Expression: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen. Some small molecules can modulate its expression. The effect of this compound on HIF-1α levels under both normal and hypoxic conditions would be investigated to understand its role in oxygen sensing pathways.

Cellular Pathway Modulation by this compound

| Assay | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| ATP Production | HeLa | 10 | 35% decrease |

Subcellular Localization Studies Related to Compound Activity

Determining the subcellular location where this compound accumulates is key to understanding its mechanism of action. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification can be employed. For instance, if the compound primarily targets mitochondrial enzymes like MDH2, it would be expected to localize within the mitochondria. These studies correlate the site of action with the observed biological effects.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Malate Dehydrogenase |

| Histone Deacetylase |

| Acetylcholinesterase |

| Butyrylcholinesterase |

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies for the compound this compound were identified.

Extensive searches were conducted to locate research pertaining to the molecular docking, molecular dynamics, and quantum mechanical calculations of this compound. These efforts did not yield any published papers or datasets detailing such analyses for this specific chemical entity.

The performed searches included:

Targeted queries for molecular modeling studies directly mentioning "this compound."

Broader searches encompassing computational studies on the larger class of phenoxypropanamide derivatives and aryloxy-phenoxy-propionate herbicides.

Searches using the compound's potential alternative names and identifiers.

While general information on related compounds and the application of computational methods in chemical research is available, the specific data required to construct an article as per the requested outline—focusing exclusively on the binding modes, interaction residues, conformational flexibility, and quantum mechanical properties of this compound—does not appear to be within the public domain.

Consequently, it is not possible to generate a scientifically accurate article on the "Computational Chemistry and Molecular Modeling Studies of this compound" as no such studies have been published or made publicly available.

Computational Chemistry and Molecular Modeling Studies of N 2 Ethoxyphenyl 2 Phenoxypropanamide

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. researchgate.netnih.govresearchgate.netmdpi.comchemrxiv.org By solving the Schrödinger equation in a computationally efficient manner, DFT can elucidate the electronic structure, molecular geometry, and chemical reactivity of N-(2-ethoxyphenyl)-2-phenoxypropanamide.

A primary application of DFT is the optimization of the molecule's three-dimensional structure to its lowest energy conformation. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. Key electronic properties that are routinely calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can yield a variety of reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules. Other important descriptors include Fukui functions, which pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations for this compound.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | MEP Value (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen | 0.15 | 0.02 | -45 | Nucleophilic attack |

| Amide Nitrogen | 0.08 | 0.05 | -20 | Hydrogen bonding |

| Ethoxy Oxygen | 0.12 | 0.03 | -35 | Nucleophilic character |

| Phenoxy Ring | Variable | Variable | -10 to +10 | Aromatic interactions |

Note: This table presents a hypothetical analysis to illustrate the types of insights gained from reactivity descriptor calculations. The specific values and interpretations would depend on detailed computational studies.

QM/MM Approaches for Large Biological Systems

While DFT is powerful for studying isolated molecules, its computational cost becomes prohibitive for very large systems, such as a molecule interacting with a biological macromolecule like a protein or enzyme. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, for instance, this compound and the immediate amino acid residues in an enzyme's active site, is treated with a high-level QM method like DFT. The remainder of the protein and the surrounding solvent are described using a less computationally demanding Molecular Mechanics (MM) force field. This approach allows for the accurate modeling of chemical reactions or binding events within a complex biological environment, which would otherwise be computationally intractable. For example, a QM/MM study could elucidate the mechanism of interaction of this compound with a target protein, providing detailed energetic and structural information about the binding mode.

Virtual Screening and Computational Lead Optimization

Computational methods are also instrumental in the discovery and refinement of new molecules with desired properties. Virtual screening and lead optimization are two such powerful techniques.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to possess a specific biological activity. This is often achieved through molecular docking, a process that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net For this compound, if a biological target were identified, docking simulations could predict its binding affinity and pose within the receptor's active site.

Following the identification of a promising "hit" compound, computational lead optimization techniques are used to refine its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. This can involve making small chemical modifications to the lead compound and re-evaluating its properties computationally.

De Novo Design Principles Applied to Phenoxypropanamides

De novo design takes computational drug discovery a step further by building novel molecules from scratch, rather than screening existing ones. These methods use algorithms to construct molecules piece-by-piece within the constraints of a target receptor's binding site.

Applying de novo design principles to the phenoxypropanamide scaffold could lead to the generation of entirely new molecules with potentially superior properties. The core structure of this compound could serve as a starting fragment. The algorithm would then explore different chemical groups that could be attached to this core to optimize interactions with a hypothetical target. For example, it might suggest alternative substituents on the phenyl rings or modifications to the propanamide linker to enhance binding affinity or introduce new, favorable interactions. This approach has the potential to accelerate the discovery of novel compounds based on the phenoxypropanamide chemical class.

Broader Research Implications and Potential Applications of Phenoxypropanamide Derivatives

Exploration in Agrochemical Research

The inherent chemical properties of the phenoxypropanamide backbone have made it a fruitful area for the discovery of new agrochemicals. Researchers have successfully modified this core structure to develop compounds with potent fungicidal and herbicidal activities.

Fungicidal Activity of Related Compounds

Derivatives of phenoxypropanamide have been synthesized and evaluated for their ability to combat fungal pathogens that threaten crop health. For instance, novel pyrimidine (B1678525) derivatives incorporating an amide moiety have demonstrated significant in vitro antifungal activities against various pathogens. nih.gov In one study, seventeen new pyrimidine derivatives with an amide group were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Notably, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed 100% inhibition of Phomopsis sp. at a concentration of 50 µg/mL. nih.gov Further testing revealed that compound 5o had an EC50 value of 10.5 µg/mL against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL). nih.gov This highlights the potential of this class of compounds in developing new and effective fungicides.

Herbicide or Plant Growth Regulator Potential

The phenoxypropanamide structure is a key feature in a class of herbicides known as "fops," which are post-emergence herbicides used to control grass weeds. The 2-[(4-aryloxy or heteroaryloxy)phenoxy]propionic acid derivatives are foundational to the synthesis of many biologically active substances, including plant growth regulators and herbicides. researchgate.netnih.gov Well-known herbicides like Diclofop-methyl® and Fenoxaprop-ethyl (B166152)® are derived from this chemical family. researchgate.net Research has focused on synthesizing optically active versions of these compounds, as it has been shown that the dextrorotatory enantiomer of fenoxaprop-ethyl is twice as biologically active as the racemic mixture. researchgate.net The synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives is an area of ongoing investigation, with the aim of developing more potent and selective herbicides. researchgate.net Phenylpropanoids, a broad class of compounds derived from the shikimate pathway in plants, are involved in various aspects of plant growth, development, and defense against pathogens. nih.gov

Contributions to Medicinal Chemistry Research

In the realm of medicinal chemistry, the phenoxypropanamide scaffold has served as a versatile template for the design of molecules that can interact with biological targets relevant to human diseases. This has led to the discovery of compounds with potential as enzyme modulators and antiproliferative agents.

Development of Enzyme Modulators

The ability of phenoxypropanamide derivatives to modulate the activity of enzymes has been a significant area of research. For example, new phenyl sulfonamide derivatives have been synthesized and evaluated for their ability to modulate the production of the pro-inflammatory cytokine TNF-α. mdpi.com In these studies, the compounds were tested for their effects on lipopolysaccharide (LPS)-stimulated murine macrophages. mdpi.com One of the derivatives, a tetrafluorinated carboxamide metabolite (LASSBio-1454), demonstrated a significant in vitro effect and pronounced anti-inflammatory activity in vivo. mdpi.com This suggests that such compounds could be developed as new anti-inflammatory agents. mdpi.com Other research has focused on the development of agonists for the orphan G-protein coupled receptor Gpr88, which is involved in cognition, mood, and movement control. nih.gov A series of 4-substituted-phenyl acetamide (B32628) and arylurea derivatives have shown low-nanomolar EC50 values in a cAMP assay, indicating their potential as modulators of this receptor. nih.gov

Antiproliferative Effects in Disease-Relevant Cellular Models

Several studies have highlighted the potential of phenoxypropanamide derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.gov Some of these compounds exhibited significant growth inhibition, with IC50 values in the micromolar range. nih.gov The mechanism of action for the most active compound was found to be the inhibition of tubulin polymerization. nih.gov

Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been developed and tested against several cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). mdpi.com One compound, in particular, showed activity comparable to the established anticancer drug doxorubicin. mdpi.com In silico studies suggested that these compounds may exert their effects by inhibiting HDAC-6. mdpi.com Furthermore, phenoxyacetamide derivatives have been investigated for their ability to induce apoptosis in liver cancer (HepG2) cells through the inhibition of PARP-1. mdpi.com Some of these derivatives demonstrated selective antiproliferative action against breast cancer cell lines (MCF-7 and MDA-MB-231) over a normal breast cell line (MCF-10A). mdpi.com

Phenanthrene derivatives isolated from Bletilla striata have also shown antiproliferative and proapoptotic effects on A549 lung cancer cells. nih.gov One of the isolated compounds was found to inhibit cell proliferation and migration and promote apoptosis by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. nih.gov

Patent Landscape and Intellectual Property Analysis

The diverse biological activities of phenoxypropanamide derivatives have led to significant patenting activity as companies and research institutions seek to protect their discoveries. An analysis of the patent landscape reveals a focus on agrochemical and pharmaceutical applications.

Patents in the agrochemical sector often cover new compositions of matter for herbicides and fungicides, as well as methods for their use. For example, patents exist for 2-[(4-aryloxy or heteroaryloxy)phenoxy]propionic acid derivatives and their use as herbicides. researchgate.net

In the pharmaceutical domain, patents related to phenoxypropanamide derivatives often claim new chemical entities, pharmaceutical compositions, and methods of treating various diseases, particularly cancer and inflammatory conditions. googleapis.combiorxiv.org The patent literature reflects the ongoing efforts to develop new enzyme inhibitors and modulators. For instance, there are patents covering 4-substituted phenyl acetamides and arylureas as agonists for the orphan receptor Gpr88. nih.gov Additionally, patents have been filed for compounds that are part of drift control additives and sulfate-free surfactant systems, indicating the broad utility of this chemical class. justia.com The analysis of patent trends can provide insights into the strategic research and development directions of pharmaceutical and biotechnology companies. biorxiv.org

The Enigmatic Compound: N-(2-ethoxyphenyl)-2-phenoxypropanamide Unexplored in Scientific Literature

A comprehensive review of scientific databases and patent literature reveals a notable absence of information on the chemical compound this compound. Despite its well-defined chemical structure, this specific molecule appears to be a novelty in the recorded annals of chemical research and intellectual property. While the broader class of phenoxypropanamide derivatives has garnered significant attention for a variety of applications, this particular iteration remains uncharacterized and its potential untapped.

The lack of available data precludes a detailed discussion of its synthesis, properties, or specific research applications. However, an examination of related compounds and the general landscape of phenoxypropanamide derivatives can provide a speculative context for its potential areas of interest.

The phenoxypropanamide scaffold is a versatile structural motif found in a range of biologically active molecules and functional materials. Research into its derivatives has spanned fields from agriculture to medicine, indicating the potential for this compound to exhibit interesting properties should it be synthesized and studied.

Review of Existing Patents Covering Phenoxypropanamide Scaffolds

A survey of patent literature highlights the diverse applications of compounds containing the phenoxypropanamide core. These patents often focus on the development of herbicides and pharmaceuticals, showcasing the broad utility of this chemical class.

For instance, patents have been granted for (phenoxyphenoxy)propionate compounds, which share a similar structural backbone, for their use as herbicides and plant-growth regulators. google.com These compounds are valued for their efficacy, and ongoing research aims to develop safer and more efficient manufacturing processes, sometimes moving away from potentially hazardous reactions like diazotization. google.com

In the pharmaceutical realm, derivatives of propanamides are being explored for their therapeutic potential. For example, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been designed and synthesized as antiproliferative agents for cancer treatment. mdpi.com Research has also delved into N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as antagonists for the human androgen receptor, with potential applications in treating prostate cancer. nih.gov Furthermore, novel benzamide (B126) derivatives with a phenylacetamidophenyl scaffold have shown promise as PARP-1 inhibitors for cancer therapy. nih.gov

The fungicidal properties of related phenylamine compounds are also a subject of intellectual property, with patents covering their use in controlling plant diseases. epo.org These examples underscore the value of the broader phenoxypropanamide and related amide structures in generating novel and commercially viable products.

Strategies for Novel Compound Design and Intellectual Property Generation

The design of novel compounds based on the phenoxypropanamide scaffold often involves systematic structural modifications to optimize a desired activity. A common strategy is the introduction of various substituents onto the phenyl rings and the amide nitrogen to explore the structure-activity relationship (SAR). This approach allows researchers to fine-tune the compound's properties, such as efficacy, selectivity, and pharmacokinetic profile.

In silico methods, including molecular docking, are increasingly used to predict the interaction of designed molecules with biological targets, thereby guiding the synthesis of the most promising candidates. mdpi.com This rational design approach can accelerate the discovery of new active compounds and reduce the number of molecules that need to be synthesized and tested.

The generation of intellectual property in this area hinges on the novelty of the chemical structures and their demonstrated utility. Patents can be secured for new compounds, novel synthetic methods, and new applications of existing compounds. For phenoxypropanamide derivatives, this could involve creating unique substitution patterns that lead to enhanced biological activity or improved physical properties. The discovery of a new therapeutic indication for a known compound can also be a source of valuable intellectual property.

While this compound itself is not described in the current body of scientific and patent literature, the extensive research into its structural relatives suggests that it resides in a chemically significant and fertile territory for future exploration. The synthesis and characterization of this compound could unveil new properties and applications, contributing to the ever-expanding field of phenoxypropanamide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.